molecular formula C10H14N2O3S B2925820 Ethyl 2-butyramidothiazole-4-carboxylate CAS No. 103386-50-1

Ethyl 2-butyramidothiazole-4-carboxylate

Cat. No. B2925820
CAS RN: 103386-50-1
M. Wt: 242.29
InChI Key: KVTPGKJQXZMOGB-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate can be synthesized by dissolving it (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-4-carboxylate is C6H8N2O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 2-bromothiazole-4-carboxylate, are as follows: It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Synthesis of N-fused Heterocycles

A novel synthesis approach involving ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method facilitates the creation of new N-fused heterocyclic compounds, showcasing good to excellent yields, highlighting the versatility of ethyl 2-butyramidothiazole-4-carboxylate derivatives in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).

Corrosion Inhibition

Research into novel corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes, has identified ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate derivatives as effective agents. These compounds have demonstrated significant efficacy, with one derivative achieving a 98.8% efficiency at a concentration of 100 mg/L. The inhibitors adhere to the metal surface, forming a protective layer, as confirmed by SEM and AFM studies, and their interaction with the metal is well-described by the Langmuir adsorption isotherm, underscoring the potential of ethyl 2-butyramidothiazole-4-carboxylate derivatives in corrosion protection (Dohare et al., 2017).

Catalytic Annulations

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, has been utilized in [4 + 2] annulations with N-tosylimines facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields. This annulation process, leveraging the reactivity of ethyl 2-butyramidothiazole-4-carboxylate derivatives, expands the scope of synthesizing highly functionalized tetrahydropyridines, showcasing the compound's utility in complex organic synthesis (Zhu et al., 2003).

Ultrasonic Synthesis

The application of ultrasound irradiation has streamlined the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating a significant reduction in reaction times. This methodology leverages the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride, achieving high regioselectivity and yields within 10-12 minutes. This innovative approach underscores the potential of ethyl 2-butyramidothiazole-4-carboxylate derivatives in efficient and rapid synthesis processes (Machado et al., 2011).

Safety and Hazards

Ethyl 2-bromothiazole-4-carboxylate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Future research could aim to develop a pharmacophore model from these compounds to have a best lead molecule for the UDP-N-acetylmuramate/l-alanine ligase target enzyme .

properties

IUPAC Name

ethyl 2-(butanoylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTPGKJQXZMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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